molecular formula C12H13N3O4S B027328 Acetylsulfamethoxazole CAS No. 21312-10-7

Acetylsulfamethoxazole

Cat. No.: B027328
CAS No.: 21312-10-7
M. Wt: 295.32 g/mol
InChI Key: GXPIUNZCALHVBA-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Acetylsulfamethoxazole is a metabolite of sulfamethoxazole, which is a sulfonamide antibiotic . Sulfonamides like sulfamethoxazole are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth . As a metabolite, this compound may interact with various enzymes, proteins, and other biomolecules in the body, but specific interactions have not been extensively studied.

Cellular Effects

The cellular effects of this compound are not well-documented. As a metabolite of sulfamethoxazole, it may share some of its parent compound’s effects. Sulfamethoxazole is known to inhibit bacterial growth by interfering with folic acid synthesis . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its parent compound, sulfamethoxazole, acts by inhibiting the enzyme dihydropteroate synthase, thereby preventing the formation of dihydropteroic acid, a precursor of folic acid, in bacteria . This inhibits bacterial growth. Whether this compound shares this mechanism or has its own unique interactions at the molecular level is not clear.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on the degradation of sulfamethoxazole and its metabolites in wastewater treatment systems found that this compound was present in wastewater, indicating its stability in such environments .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Pharmacokinetic studies of sulfamethoxazole in animals have been conducted . These studies could provide a basis for understanding how dosage might affect the distribution and effects of this compound.

Metabolic Pathways

This compound is a metabolite of sulfamethoxazole, suggesting it is part of the metabolic pathway of this antibiotic

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited. Studies on sulfamethoxazole have shown that it is rapidly and completely absorbed and metabolized to several metabolites, including this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylsulfamethoxazole can be synthesized by reacting sulfamethoxazole with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation of sulfamethoxazole using acetic anhydride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Acetylsulfamethoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

    Uniqueness: Acetylsulfamethoxazole is unique in its specific metabolic pathway and its role in the pharmacokinetics of sulfamethoxazole. .

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIUNZCALHVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049044
Record name N-Acetyl sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N4-Acetylsulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21312-10-7
Record name Acetylsulfamethoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21312-10-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsulfamethoxazole [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLSULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name N4-Acetylsulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Acetylsulfamethoxazole?

A1: this compound itself does not possess direct antibacterial activity. It is a metabolite of Sulfamethoxazole, which inhibits dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts bacterial DNA synthesis and leads to cell death. []

Q2: What are the downstream effects of Sulfamethoxazole's inhibition of dihydropteroate synthetase?

A2: By inhibiting dihydropteroate synthetase, Sulfamethoxazole disrupts the folate synthesis pathway in bacteria. [] This disruption ultimately hinders the production of essential components for DNA synthesis, leading to bacterial cell death. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H14N4O4S, and its molecular weight is 310.33 g/mol. []

Q4: How stable is this compound under different environmental conditions?

A4: this compound can undergo photodegradation in the presence of sunlight. [] Studies show that its photodegradation is slower than its parent compound, Sulfamethoxazole, making it more persistent in the environment. []

Q5: Does this compound exhibit any catalytic properties?

A5: Based on the available research, this compound does not appear to have any inherent catalytic properties. Its significance lies in its role as a metabolite of Sulfamethoxazole and its implications for drug metabolism and environmental persistence.

Q6: Have there been any computational chemistry studies on this compound?

A6: While specific computational studies on this compound were not identified within these research articles, QSAR models have been developed to predict the sorption behavior of various pharmaceuticals, including Sulfamethoxazole and its metabolites, in environmental matrices. []

Q7: How does the acetylation of Sulfamethoxazole affect its binding to plasma proteins?

A7: Acetylation of Sulfamethoxazole to form this compound significantly reduces its binding affinity to plasma proteins. [] This decreased binding can lead to altered pharmacokinetic properties, potentially impacting the drug's distribution and elimination. []

Q8: Are there specific formulation strategies to improve the stability or bioavailability of this compound?

A8: Currently, there is limited information available on specific formulation strategies tailored to this compound. Research primarily focuses on Sulfamethoxazole formulations, with bioavailability considerations aimed at the parent drug rather than its metabolite.

Q9: Are there specific SHE regulations related to this compound?

A9: As a metabolite of a widely used antibiotic, this compound falls under the broader regulatory framework governing pharmaceutical residues in the environment. Specific regulatory guidelines vary across regions and agencies.

Q10: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A10: this compound is primarily formed through the metabolism of Sulfamethoxazole in the liver by N-acetyltransferase enzymes. [, ] Studies show that both Sulfamethoxazole and this compound are excreted in a biphasic manner, with half-lives ranging from minutes to hours depending on the species and route of administration. [, ]

Q11: What is the relationship between Sulfamethoxazole and this compound plasma concentrations following Sulfamethoxazole administration?

A11: Following Sulfamethoxazole administration, this compound appears in the plasma, reaching significant levels in some cases. [, ] The ratio of this compound to Sulfamethoxazole can vary depending on factors such as individual acetylation capacity and concurrent drug use. [, ]

Q12: Are there in vitro studies evaluating the effects of this compound on bacterial growth?

A12: Research focuses primarily on Sulfamethoxazole's antibacterial activity. This compound itself is not considered to have significant antibacterial properties. [, ]

Q13: What in vivo models have been used to study the pharmacokinetics and efficacy of Sulfamethoxazole and this compound?

A13: Studies have been conducted in various animal models, including rats, [, ] rabbits, [] fish, [, ] and shrimp. [] These studies investigated aspects like absorption, excretion, tissue accumulation, and metabolite formation.

Q14: Are there known instances of Plasmodium falciparum resistance to Sulfamethoxazole/Trimethoprim (cotrimoxazole) treatment related to specific dihydrofolate reductase and dihydropteroate synthase genotypes?

A14: Research suggests that the presence of specific mutations in the dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) genes of Plasmodium falciparum can contribute to resistance to Sulfamethoxazole/Trimethoprim treatment. [] Specifically, the triple mutant dhfr (Ile-51/Arg-59/Asn-108) combined with the dhps Gly-437 genotype was observed in recurring infections, suggesting their involvement in resistance development. []

Q15: Have there been attempts to target this compound to specific tissues?

A15: Current research does not indicate targeted delivery strategies specifically for this compound. Research primarily focuses on optimizing the delivery and efficacy of the parent compound, Sulfamethoxazole.

Q16: How is this compound typically analyzed and quantified in biological and environmental samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection, [, , ] mass spectrometry (MS), [, , , , , ] and tandem mass spectrometry (MS/MS), [, , ] are commonly employed for the analysis and quantification of this compound in various matrices.

Q17: Why is dialysis sometimes omitted in automated methods for measuring Sulfamethoxazole and this compound?

A17: While dialysis is often incorporated in automated methods for analyzing Sulfamethoxazole and this compound, research suggests that it requires rigorous control and might be omitted for specific applications. [, ] Omitting dialysis, coupled with protein removal and sample dilution outside the automated system, can improve accuracy, especially when determining the metabolite (this compound). [, ]

Q18: What is the environmental fate of this compound?

A18: this compound, along with Sulfamethoxazole, is frequently detected in wastewater treatment plant effluents and surface waters, raising concerns about potential ecological impacts. [, , , , ] Its persistence and potential for bioaccumulation require careful monitoring and management. []

Q19: What are the key parameters considered during the validation of analytical methods for this compound determination?

A19: Validation of analytical methods for this compound determination typically encompasses parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. []

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